Differential Antifungal Potency: C3 Exhibits Intermediate Activity Against Fusarium graminearum Spores
Moricin-like peptide C3 demonstrates intermediate antifungal potency against Fusarium graminearum spores with an MIC of 10 µM. This places its activity an order of magnitude lower than the most potent family member, Moricin-like peptide A (MIC = 0.7 µM), and an order of magnitude higher than the least potent members, Moricin-like peptide B and C4/C5 (MIC = 10 µM and 100 µM, respectively) [1]. This quantitative difference underscores that C3 is not a direct substitute for the most potent antifungal variants but offers a distinct, moderate-activity profile.
| Evidence Dimension | Antifungal activity against Fusarium graminearum spores (MIC) |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Moricin-like peptide A (MIC = 0.7 µM); Moricin-like peptide C2 (MIC = 1 µM); Moricin-like peptide B (MIC = 10 µM); Moricin-like peptide C4/C5 (MIC = 100 µM) |
| Quantified Difference | C3 is 14.3-fold less potent than peptide A, but equipotent to B and 10-fold more potent than C4/C5. |
| Conditions | Broth microdilution assay against F. graminearum spores, as reported in Brown et al. (2008) and consolidated in the DRAMP and CAMPR3 databases. |
Why This Matters
This identifies C3's precise position in the potency spectrum, enabling researchers to select it when a moderate level of antifungal activity is desired, perhaps to study resistance mechanisms or for synergistic assays where high potency is not required.
- [1] CAMPR3 Database. Moricin-like peptide C3 (CAMPSQ150) and comparator entries for A (CAMPSQ146), B (CAMPSQ147), C2 (CAMPSQ149), and C4/C5 (CAMPSQ151). Biomedical Informatics Centre, ICMR-NIRRCH. View Source
